Demethylmurrayanine

Vue d'ensemble

Description

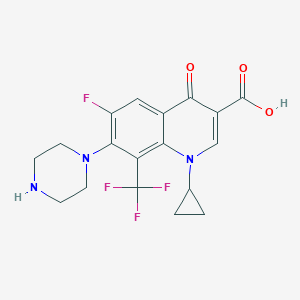

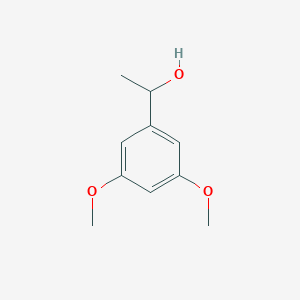

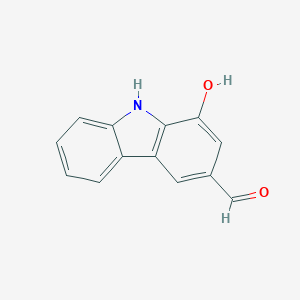

Demethylmurrayanine is a natural phenol that exhibits strong cytotoxicity against MCF-7 and SMMC-7721 with IC50 values in the range 4.42-7.59 μg/mL . It is a compound with the molecular formula C13H9NO2 and a molecular weight of 211.22 .

Synthesis Analysis

The synthesis of natural carbazoles O-demethylmurrayanine and murrastanine A starting from the title exo-heterocyclic diene is described. In the synthesis of murrastanine A, its symmetric C4,C4′ dimer can be obtained as the sole product under rather mild conditions .

Molecular Structure Analysis

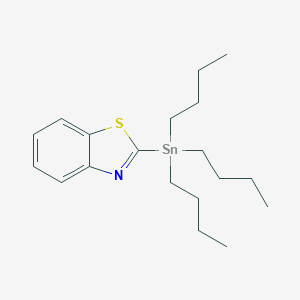

The molecular structure of Demethylmurrayanine is represented by the SMILES notation O=CC1=CC2=C (C (O)=C1)NC3=C2C=CC=C3 . For a detailed molecular structure analysis, techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used .

Physical And Chemical Properties Analysis

Demethylmurrayanine has a density of 1.4±0.1 g/cm3, a boiling point of 488.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C. It also has an enthalpy of vaporization of 78.3±3.0 kJ/mol and a flash point of 249.2±23.2 °C .

Applications De Recherche Scientifique

Inhibition of Superoxide Anion Generation

O-demethylmurrayanine has been shown to exhibit strong inhibition of superoxide anion generation, which is a reactive oxygen species involved in various inflammatory and pathological processes. This suggests potential applications in the treatment or prevention of conditions associated with oxidative stress .

Elastase Release Inhibition

This compound also inhibits elastase release, an enzyme that breaks down elastin and can contribute to inflammatory conditions. Its inhibition could be beneficial in treating diseases like emphysema or chronic obstructive pulmonary disease (COPD), where elastase activity is detrimental .

Anticancer Activity

O-demethylmurrayanine has demonstrated cytotoxic effects against certain cancer cell lines, including MCF-7 (breast cancer) and SMMC-7721 (liver cancer), indicating its potential use in cancer research and therapy .

Mécanisme D'action

Target of Action

Demethylmurrayanine, also known as O-demethylmurrayanine, is a natural phenol It has been reported to exhibit strong cytotoxicity against mcf-7 and smmc-7721 , suggesting that it may target certain cellular components or pathways involved in cell survival and proliferation.

Mode of Action

It is known to exhibit strong cytotoxicity against certain cell lines , indicating that it may interact with its targets to induce cell death or inhibit cell proliferation

Result of Action

Demethylmurrayanine has been reported to exhibit strong cytotoxicity against certain cell lines This suggests that the molecular and cellular effects of the compound’s action may include induction of cell death and inhibition of cell proliferation

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound

Propriétés

IUPAC Name |

1-hydroxy-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-7-8-5-10-9-3-1-2-4-11(9)14-13(10)12(16)6-8/h1-7,14,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSFFQUIYNEZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is O-Demethylmurrayanine synthesized in the laboratory?

A2: A successful synthetic route for O-Demethylmurrayanine starts with N-Phenyl-4,5-dimethylene-1,3-oxazolidin-2-one . This process involves the creation of a crucial diarylamine intermediate. The final step involves a palladium-catalyzed cyclization of a silylated derivative of this diarylamine to form the O-Demethylmurrayanine structure . This synthetic approach provides a reliable method for obtaining O-Demethylmurrayanine for research and potential applications.

Q2: What is the structural difference between O-Demethylmurrayanine and Murrayanine?

A3: O-Demethylmurrayanine is structurally very similar to Murrayanine. The key difference lies in the presence of a methoxy group (-OCH3) at the 1-position of the carbazole ring in Murrayanine. O-Demethylmurrayanine, as the name suggests, lacks this methoxy group, having a hydroxyl group (-OH) at the same position . This subtle structural variation can potentially lead to differences in their biological activities and pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)